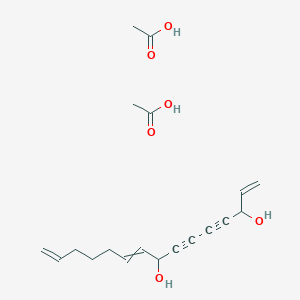
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds, as well as hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo a series of coupling reactions to form the desired compound. The reaction conditions often require the presence of catalysts, such as palladium or copper, and may involve high temperatures and pressures to facilitate the formation of the multiple bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple bonds and hydroxyl groups allow it to form specific interactions with these targets, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptadeca-1,9,16-triene-4,6-diyne-3,8-diol: Similar structure but with different chain length and position of double bonds.
10-methoxyheptadec-1-en-4,6-diyne-3,9-diol: Contains a methoxy group, altering its chemical properties and reactivity.
Uniqueness
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol is unique due to its specific arrangement of double and triple bonds, as well as the presence of hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
90686-37-6 |
|---|---|
Molekularformel |
C19H26O6 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol |
InChI |
InChI=1S/C15H18O2.2C2H4O2/c1-3-5-6-7-8-12-15(17)13-10-9-11-14(16)4-2;2*1-2(3)4/h3-4,8,12,14-17H,1-2,5-7H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
BIPPDESSXRCDSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C=CCCCC=CC(C#CC#CC(C=C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


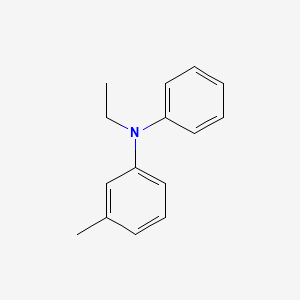

![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
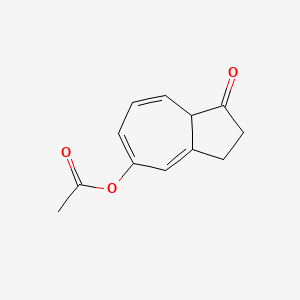

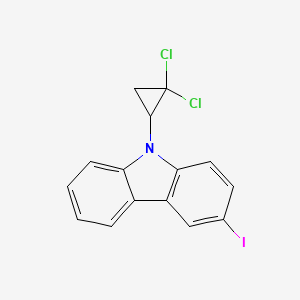
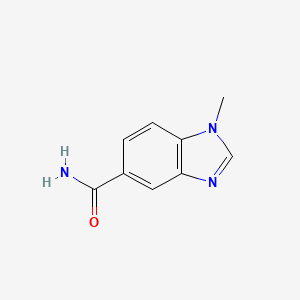
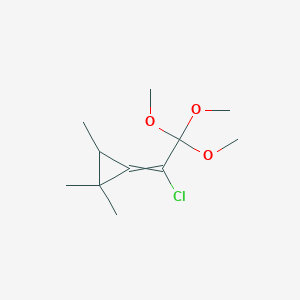
![1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine](/img/structure/B14371044.png)
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol](/img/structure/B14371047.png)
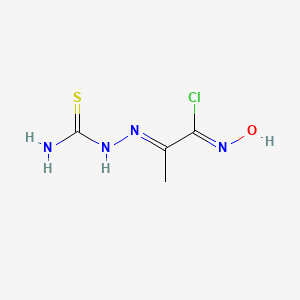
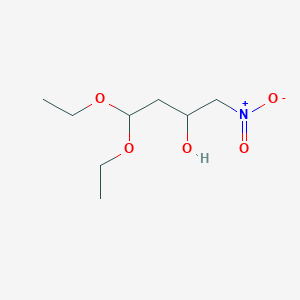

![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol](/img/structure/B14371063.png)
